molecular formula C23H26N4O5S B11203360 4-amino-N~5~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-(4-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide

4-amino-N~5~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-(4-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11203360
M. Wt: 470.5 g/mol
InChI Key: PLRMFBWPUBSRGK-UHFFFAOYSA-N
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Description

4-AMINO-N5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N3-[(4-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, multiple methoxy groups, and carboxamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N3-[(4-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of appropriate thiazole derivatives with amines and carboxylic acids under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N3-[(4-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of methoxy groups can yield aldehydes or acids, while reduction of nitro groups results in amines.

Scientific Research Applications

4-AMINO-N5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N3-[(4-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-AMINO-N5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N3-[(4-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

4-AMINO-N5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N3-[(4-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is unique due to its combination of functional groups and the presence of a thiazole ring. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H26N4O5S

Molecular Weight

470.5 g/mol

IUPAC Name

4-amino-5-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-N-[(4-methoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C23H26N4O5S/c1-30-16-7-4-15(5-8-16)13-26-22(28)20-19(24)21(33-27-20)23(29)25-11-10-14-6-9-17(31-2)18(12-14)32-3/h4-9,12H,10-11,13,24H2,1-3H3,(H,25,29)(H,26,28)

InChI Key

PLRMFBWPUBSRGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NSC(=C2N)C(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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